N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-ethenylbenzenesulfonamide
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-ethenylbenzenesulfonamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a cyclopropanecarbonyl group and a benzenesulfonamide moiety with an ethenyl group.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-ethenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-13-3-7-16(8-4-13)23(21,22)18-15-9-11-19(12-10-15)17(20)14-5-6-14/h2-4,7-8,14-15,18H,1,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRQBZXHCZMLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-ethenylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine ring using cyclopropanecarbonyl chloride under basic conditions.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides.
Addition of the Ethenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-ethenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-ethenylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-ethenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
- N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide
Uniqueness
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-ethenylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl group, in particular, may contribute to unique reactivity and interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
